![molecular formula C21H16N6O3S B2614616 7-(3-chloro-4-methoxyphenyl)-2-(2-thienyl)imidazo[1,2-a]pyrazin-8(7H)-one CAS No. 1112348-40-9](/img/no-structure.png)

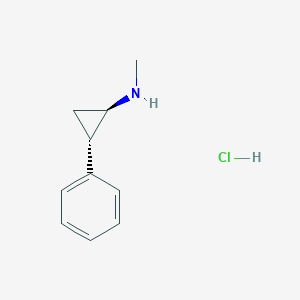

7-(3-chloro-4-methoxyphenyl)-2-(2-thienyl)imidazo[1,2-a]pyrazin-8(7H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

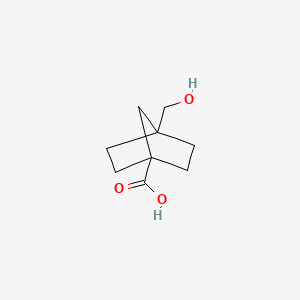

7-(3-chloro-4-methoxyphenyl)-2-(2-thienyl)imidazo[1,2-a]pyrazin-8(7H)-one is a chemical compound that has been the subject of significant scientific research. This compound belongs to the class of imidazo[1,2-a]pyrazin-8(7H)-one derivatives, which have been found to have a wide range of biological activities.

科学的研究の応用

Chemiluminescence and Excited-State Molecules

Research by Teranishi, Hisamatsu, and Yamada (1999) explored the chemiluminescence of 2-methyl-6-arylimidazo[1,2-a]pyrazin-3(7H)-ones, highlighting the influence of electron-donating substituents like methoxy groups on the formation of neutral singlet excited-state molecules. This study suggests that compounds with similar structures could be utilized in chemiluminescence applications, providing insights into their excited-state dynamics and potential use in analytical chemistry (Teranishi, Hisamatsu, & Yamada, 1999).

Synthesis Methods

Moosavi-Zare et al. (2013) demonstrated the use of disulfonic acid imidazolium chloroaluminate as a catalyst for the synthesis of pyrazole derivatives, offering a green, efficient, and solvent-free synthesis method. This approach could be applied to the synthesis of related imidazo[1,2-a]pyrazine compounds, providing an environmentally friendly and efficient method for producing such chemicals (Moosavi-Zare et al., 2013).

Biological Evaluation

Dangi, Hussain, and Talesara (2011) conducted a study on the synthesis and biological evaluation of alkoxyphthalimide derivatives of imidazo[1,2-a]pyrazine compounds, assessing their potential as chemotherapeutic agents. This suggests that similar compounds, including 7-(3-chloro-4-methoxyphenyl)-2-(2-thienyl)imidazo[1,2-a]pyrazin-8(7H)-one, may have applications in medicinal chemistry and drug development (Dangi, Hussain, & Talesara, 2011).

Spectroscopic Properties

Nakai et al. (2003) explored the fundamental physical properties of imidazo[1,2-a]pyrazin-3(7H)-one derivatives, including spectroscopic analysis and solvatochromism. This research can provide a foundation for understanding the optical and chemical properties of similar compounds, which could be relevant in material science and sensor development (Nakai et al., 2003).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(3-chloro-4-methoxyphenyl)-2-(2-thienyl)imidazo[1,2-a]pyrazin-8(7H)-one' involves the synthesis of the imidazo[1,2-a]pyrazin-8(7H)-one ring system followed by the introduction of the 3-chloro-4-methoxyphenyl and 2-thienyl substituents.", "Starting Materials": [ "2-aminopyrazine", "ethyl acetoacetate", "3-chloro-4-methoxyaniline", "2-thiophenecarboxaldehyde", "acetic anhydride", "sodium acetate", "sulfuric acid", "sodium hydroxide", "hydrogen peroxide", "ethanol", "water" ], "Reaction": [ "Step 1: Condensation of 2-aminopyrazine with ethyl acetoacetate in the presence of acetic anhydride and sodium acetate to form ethyl 2-(pyrazin-2-yl)acetate.", "Step 2: Cyclization of ethyl 2-(pyrazin-2-yl)acetate with sulfuric acid to form imidazo[1,2-a]pyrazin-8(7H)-one.", "Step 3: Nitration of imidazo[1,2-a]pyrazin-8(7H)-one with a mixture of sulfuric acid and nitric acid to form 8-nitroimidazo[1,2-a]pyrazin-7(8H)-one.", "Step 4: Reduction of 8-nitroimidazo[1,2-a]pyrazin-7(8H)-one with hydrogen peroxide in the presence of sodium hydroxide to form 8-aminoimidazo[1,2-a]pyrazin-7(8H)-one.", "Step 5: Condensation of 8-aminoimidazo[1,2-a]pyrazin-7(8H)-one with 3-chloro-4-methoxyaniline and 2-thiophenecarboxaldehyde in ethanol to form '7-(3-chloro-4-methoxyphenyl)-2-(2-thienyl)imidazo[1,2-a]pyrazin-8(7H)-one'." ] } | |

CAS番号 |

1112348-40-9 |

分子式 |

C21H16N6O3S |

分子量 |

432.46 |

IUPAC名 |

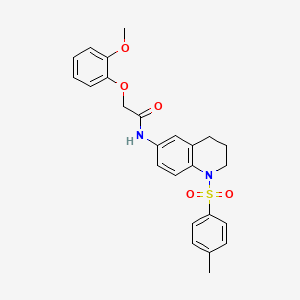

6-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one |

InChI |

InChI=1S/C21H16N6O3S/c1-29-15-9-7-13(8-10-15)18-23-17(30-26-18)12-31-21-24-19-16(11-22-25-19)20(28)27(21)14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,22,25) |

InChIキー |

YJHZRMSOPJGFIQ-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=C(C=NN4)C(=O)N3C5=CC=CC=C5 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-methylmorpholin-4-yl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2614533.png)

![2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(1H-indol-3-yl)methanone](/img/structure/B2614536.png)

![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2614545.png)

![(1-(Aminomethyl)-6-oxaspiro[2.5]octan-1-yl)methanol hydrochloride](/img/structure/B2614547.png)

![4-((1-(benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2614549.png)

![2-(4-fluorobenzamido)-N-(4-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2614550.png)

![2,5-dichloro-N-[3-(dimethylamino)spiro[3.3]heptan-1-yl]pyridine-4-carboxamide](/img/structure/B2614554.png)